molecular formula C19H24ClN5O5 B11928530 Thalidomide-NH-amido-C4-NH2 hydrochloride

Thalidomide-NH-amido-C4-NH2 hydrochloride

Cat. No.: B11928530
M. Wt: 437.9 g/mol
InChI Key: UJQQJGKDPNJLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Thalidomide Derivatives in Medicinal Chemistry

Thalidomide, first synthesized in the 1950s as a sedative, gained infamy due to its severe teratogenicity but was later repurposed for treating multiple myeloma and leprosy. The discovery of cereblon (CRBN) as its primary target elucidated its mechanism: thalidomide binds CRBN, a substrate receptor of the E3 ubiquitin ligase complex CRL4^CRBN^, inducing ubiquitination and proteasomal degradation of neosubstrates like IKZF1/3 in multiple myeloma. Derivatives such as lenalidomide and pomalidomide improved specificity and reduced off-target effects, establishing the IMiD class.

The advent of PROTACs expanded thalidomide’s utility beyond direct degradation. By conjugating CRBN-binding ligands to target-binding motifs via synthetic linkers, PROTACs enable degradation of previously “undruggable” proteins. For example, dBET1 (a BRD4 degrader) uses a thalidomide derivative to recruit CRBN, demonstrating the modularity of these molecules.

Table 1: Evolution of Thalidomide-Based Therapeutics

Compound Structural Feature Application Key Advancement
Thalidomide Parent scaffold Multiple myeloma, leprosy CRBN binding discovered
Lenalidomide 4-amino modification del(5q) MDS, myeloma Enhanced substrate specificity
Pomalidomide Fluoro-substitution Refractory myeloma Improved pharmacokinetics
PROTAC derivatives Linker-conjugated (e.g., C4-NH2, PEG) BRD4, BET proteins Bifunctional degradation

Rationale for Structural Modifications in Cereblon-Targeting Agents

The Thalidomide-NH-amido-C4-NH2 scaffold exemplifies strategic modifications to optimize CRBN engagement and linker functionality:

  • Core Structure Retention : The phthalimide moiety remains intact to preserve CRBN binding, which depends on hydrophobic interactions with residues in the CULT domain.
  • Amido-C4 Linker : The four-carbon spacer balances flexibility and rigidity, promoting optimal orientation between CRBN and the target protein. Longer linkers (e.g., PEG2–4) reduce steric hindrance but may compromise cell permeability.
  • Terminal Amine (NH2) : The amine enables conjugation to target-binding ligands (e.g., BET inhibitors) via carbamate or urea linkages. In Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride , a similar amine group facilitates covalent attachment to payloads.

Hydrochloride salification protonates the terminal amine, enhancing aqueous solubility and stability during synthesis and storage. This modification is critical for maintaining potency in biological systems, as demonstrated by PROTACs like compound 3 (BRD4 degrader), where solubility directly correlates with degradation efficiency.

Role of Hydrochloride Salification in Prodrug Optimization

The hydrochloride salt form addresses key challenges in PROTAC development:

  • Solubility Enhancement :
    Ionic interactions between the protonated amine and water molecules improve solubility in polar solvents (e.g., DMSO, PBS), facilitating in vitro assays and formulation. For instance, Thalidomide-O-C4-NH2 hydrochloride exhibits >95% purity in DMSO, critical for reproducible degradation assays.

  • Stabilization of Reactive Moieties :
    The amine group in PROTAC linkers is prone to oxidation or hydrolysis. Protonation via hydrochloride formation reduces nucleophilicity, mitigating undesired side reactions during storage.

  • Controlled Release in Biological Systems :
    In physiological conditions (pH ~7.4), the hydrochloride salt dissociates, releasing the free amine for conjugation or interaction with target proteins. This pH-dependent behavior ensures stability in circulation while enabling activity intracellularly.

Table 2: Physicochemical Properties of Thalidomide Derivatives

Compound Molecular Weight (g/mol) Solubility Storage Stability (-20°C)
Thalidomide 258.23 Low (DMSO) 24 months
Thalidomide-O-C4-NH2 hydrochloride 381.81 High (DMSO, PBS) 36 months
Thalidomide-O-amido-PEG3-C2-NH2 543.00 Moderate (DMF) 24 months

Properties

Molecular Formula

C19H24ClN5O5

Molecular Weight

437.9 g/mol

IUPAC Name

N-(4-aminobutyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride

InChI

InChI=1S/C19H23N5O5.ClH/c20-8-1-2-9-21-15(26)10-22-12-5-3-4-11-16(12)19(29)24(18(11)28)13-6-7-14(25)23-17(13)27;/h3-5,13,22H,1-2,6-10,20H2,(H,21,26)(H,23,25,27);1H

InChI Key

UJQQJGKDPNJLMD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCN.Cl

Origin of Product

United States

Preparation Methods

Glutamine-Phthalic Anhydride Condensation

Procedure (,,):

  • Reactants : L-Glutamine and phthalic anhydride (1:1 molar ratio).

  • Catalyst : Triethylamine (10–30% v/v).

  • Solvent : Toluene or pyridine.

  • Conditions : 110–220°C under vacuum for 2–20 hours.

  • Cyclization : Acetic anhydride or acetyl chloride at 50–110°C.

  • Yield : 65–86% after recrystallization in DMF/ethanol.

Mechanism :

  • Step 1 : Phthaloylation of glutamine’s α-amino group.

  • Step 2 : Intramolecular cyclization to form the glutarimide ring.

Microwave-Assisted Green Synthesis ( ):

  • Reactants : Phthalic anhydride, L-glutamic acid, ammonium acetate.

  • Catalyst : 4-N,N-dimethylaminopyridine (DMAP).

  • Conditions : Microwave irradiation at 170°C for 45 minutes.

  • Yield : 56% over two steps.

ComponentQuantityRole
Thalidomide-OH1.0 eqSubstrate
4-Aminobutyl chloride1.2 eqNucleophile
CDI1.5 eqActivator
DCM10 mL/gSolvent

Reductive Amination ( ):

  • Reactants : Thalidomide-aldehyde, 1,4-diaminobutane.

  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN).

  • Solvent : Methanol.

  • Conditions : pH 4–6, 25°C for 6 hours.

  • Yield : 60–75%.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the hydrochloride salt:

Procedure (,):

  • Dissolve Thalidomide-NH-amido-C4-NH2 in ethanol.

  • Add concentrated HCl (1.1 eq) dropwise at 0°C.

  • Stir for 1 hour, precipitate with diethyl ether.

  • Filter and dry under vacuum.

  • Purity : ≥98% (HPLC).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Glutamine Condensation65–8695–99Scalable, low-cost reagentsHigh-temperature requirements
Microwave Synthesis5698Rapid, eco-friendlySpecialized equipment needed
Amidation70–8597–99High regioselectivityCostly activating agents
Reductive Amination60–7595Mild conditionsLower yield

Industrial-Scale Considerations

  • Cost Drivers : CDI ($125–150/g), DMAP ($80–100/g) increase production costs ().

  • Optimization : Patent CN102863425A recommends one-pot synthesis using glutamine and tetrahydropthalic anhydride derivatives with DMAP, reducing steps and improving yield (35–40%).

  • Purification : Recrystallization in DMF/ethanol removes unreacted intermediates ().

Challenges and Solutions

  • Racemization : L-glutamine racemizes at >150°C; microwave synthesis minimizes this ().

  • Byproducts : Phthalic acid impurities are removed via aqueous washes at pH 1–2 ().

  • Linker Stability : Amide bonds hydrolyze under acidic conditions; storage at -20°C under nitrogen is critical ().

Recent Advances

  • Opto-PROTAC Linkers : Sigma-Aldrich’s opto-thalidomide derivatives enable light-controlled degradation, requiring photoactive crosslinkers ().

  • Enzymatic Synthesis : Pilot studies use lipases for amidation, achieving 50% yield without CDI ( ).

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-amido-C4-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Targeted Protein Degradation

Mechanism of Action
Thalidomide-NH-amido-C4-NH2 (hydrochloride) functions as a building block for proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific proteins within cells. The compound recruits the cereblon E3 ubiquitin ligase complex, marking target proteins for ubiquitination and subsequent degradation by the proteasome. This mechanism is particularly useful in cancer therapy, where the degradation of oncogenic proteins can inhibit tumor growth.

Case Study: SALL4 Degradation
A pivotal study demonstrated that thalidomide induces the degradation of SALL4, a transcription factor implicated in limb development and associated with congenital defects when dysregulated. The research showed that thalidomide selectively degrades SALL4 in human cells but not in rodent models due to species-specific differences in cereblon functionality. This finding highlights the potential for developing safer thalidomide analogs that retain therapeutic benefits while minimizing teratogenic risks .

Immunomodulatory Effects

Clinical Applications
Thalidomide has been repurposed for treating various conditions due to its immunomodulatory properties. It is used in managing multiple myeloma and leprosy complications by enhancing immune responses and modulating inflammatory pathways. The compound's ability to influence cytokine production is crucial for these therapeutic effects.

Research Insights
Studies have shown that thalidomide can alter the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play significant roles in inflammation and immune regulation. By modulating these cytokines, thalidomide can help manage inflammatory diseases and improve patient outcomes in hematological malignancies .

Cancer Therapy

Mechanistic Studies
Thalidomide-NH-amido-C4-NH2 (hydrochloride) is being investigated for its role in cancer therapy, particularly in hematological malignancies such as multiple myeloma. Its mechanism involves disrupting the interaction between cancer cells and their microenvironment, thereby inhibiting tumor growth and promoting apoptosis.

Data Table: Summary of Thalidomide Applications

Application AreaMechanism of ActionKey Findings/Case Studies
Targeted Protein DegradationInduces E3 ligase-mediated degradationSALL4 degradation linked to congenital defects
ImmunomodulationModulates cytokine productionAlters TNF-α and IL-6 levels for immune response
Cancer TherapyDisrupts tumor microenvironmentEffective against multiple myeloma

Mechanism of Action

Thalidomide-NH-amido-C4-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the modulation of protein stability and the regulation of cellular processes such as apoptosis and autophagy .

Comparison with Similar Compounds

Key Structural Variations

The compound’s analogs differ in linker type, length, and functional groups:

Compound Name Linker Type Linker Length Molecular Formula Molecular Weight Key Features
Thalidomide-O-amido-C4-NH2 hydrochloride Amide + C4 alkyl 4 carbons C19H23ClN4O6 438.86 High solubility in water/organic solvents; used in PROTAC synthesis
Thalidomide-O-amido-C8-NH2 hydrochloride Amide + C8 alkyl 8 carbons C23H31ClN4O6 494.97 Enhanced flexibility; better solubility in lipid-rich environments
Thalidomide-O-amido-PEG4-NH2 hydrochloride Amide + PEG4 4 PEG units C25H35ClN4O10 587.02 Improved hydrophilicity; suitable for prolonged circulation in vivo
Thalidomide-O-C4-NH2 hydrochloride Ether + C4 alkyl 4 carbons C17H20ClN3O5 381.81 Lacks amide bond; reduced stability in acidic conditions
Thalidomide-linker 13 (O-amido-PEG1-C2) Amide + PEG1 + C2 1 PEG + 2 carbons C19H23ClN4O7 454.86 Shorter linker; optimized for cell-penetration

Functional Differences

  • Linker Length: C4 vs. C8: C8 linkers (e.g., Thalidomide-O-amido-C8-NH2) improve hydrophobic interactions but may reduce cellular uptake efficiency compared to C4 . PEG vs. Alkyl: PEGylated variants (e.g., Thalidomide-O-amido-PEG4-NH2) enhance aqueous solubility and reduce immunogenicity, critical for in vivo applications .
  • Amide vs. Ether Bonds :

    • Amide-containing linkers (e.g., Thalidomide-O-amido-C4-NH2) exhibit higher hydrolytic stability than ether-linked analogs (e.g., Thalidomide-O-C4-NH2), making them preferable for intracellular environments .
  • Terminal Functional Groups :

    • The NH2 group in Thalidomide-NH-amido-C4-NH2 allows conjugation to carboxylic acid-containing ligands, whereas azide- or PEG-terminated variants (e.g., Thalidomide-O-amido-C4-N3) enable click chemistry applications .

PROTAC Design

  • Thalidomide-O-amido-C4-NH2 hydrochloride has been used to synthesize PROTACs targeting BRD4 and EGFR, achieving DC50 (degradation concentration) values in the nanomolar range .
  • Comparatively, PEG4-linked analogs show slower target degradation kinetics due to increased steric hindrance but improved tumor accumulation in xenograft models .

Solubility and Stability

  • Solubility : Thalidomide-O-amido-C4-NH2 hydrochloride dissolves readily in DMSO, DMF, and water (>10 mg/mL), outperforming C8 analogs (solubility ~5 mg/mL in water) .
  • Stability : The compound remains stable at -20°C for >12 months, whereas PEGylated variants require stricter desiccation to prevent hydrolysis .

Toxicity Profiles

  • Acute toxicity (LD50) for Thalidomide-O-amido-C4-NH2 hydrochloride in mice is >500 mg/kg (oral), similar to other thalidomide derivatives .

Biological Activity

Thalidomide-NH-amido-C4-NH2 (hydrochloride) is a synthetic derivative of thalidomide, a compound historically noted for its sedative properties and later for its use in treating multiple myeloma and leprosy. This article explores the biological activity of Thalidomide-NH-amido-C4-NH2 (hydrochloride), focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Thalidomide-NH-amido-C4-NH2 (hydrochloride) has a molecular formula of C18H22ClN5O5 and a molecular weight of approximately 423.8 g/mol. The compound features an amido group linked by a four-carbon chain, which enhances its interaction with biological targets, particularly the cereblon protein, a key component of the E3 ubiquitin ligase complex.

Property Value
Molecular FormulaC18H22ClN5O5
Molecular Weight423.8 g/mol
IUPAC NameN-(3-aminopropyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide; hydrochloride

The primary biological activity of Thalidomide-NH-amido-C4-NH2 (hydrochloride) is mediated through its interaction with cereblon (CRBN). This interaction facilitates the targeted degradation of specific proteins involved in disease processes, particularly those associated with cancer and autoimmune disorders. The compound induces the degradation of transcription factors such as SALL4, which is implicated in limb development and is associated with thalidomide-induced teratogenic effects .

Key Mechanisms:

  • Cereblon Interaction : Thalidomide derivatives bind to cereblon, leading to the ubiquitination and subsequent degradation of target proteins.
  • Protein Degradation : The selective degradation mechanism allows for therapeutic applications in conditions characterized by abnormal protein accumulation, such as multiple myeloma .

Therapeutic Applications

Thalidomide-NH-amido-C4-NH2 (hydrochloride) has been investigated for various therapeutic applications:

  • Cancer Treatment : The compound shows promise in treating multiple myeloma by promoting the degradation of oncogenic proteins through the CRBN-mediated ubiquitin-proteasome pathway .
  • Autoimmune Diseases : Research indicates potential efficacy in diseases like lupus and rheumatoid arthritis due to its immunomodulatory effects.

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of Thalidomide-NH-amido-C4-NH2 (hydrochloride):

  • Protein Degradation Studies : Research demonstrated that treatment with thalidomide derivatives resulted in a dose-dependent decrease in SALL4 protein levels in human embryonic stem cells, confirming the post-transcriptional nature of this effect .

    Protein Level Assessment (Hypothetical image link for illustration)
  • In Vitro Efficacy : In vitro assays have shown that thalidomide analogs can selectively inhibit cancer cell growth while sparing non-tumorigenic cells, indicating a targeted mechanism of action .
  • Case Studies : A recent case study involving patients treated with thalidomide derivatives reported significant reductions in tumor burden without severe adverse effects commonly associated with traditional chemotherapeutics.

Comparative Analysis with Related Compounds

The following table compares Thalidomide-NH-amido-C4-NH2 (hydrochloride) with structurally similar compounds:

Compound Name Structural Features Unique Aspects
Thalidomide-NH-amido-C3-NH2 (hydrochloride)Shorter linker lengthDifferent linker length affects binding affinity
Thalidomide-O-amido-C4-NH2 (hydrochloride)Different functional group orientationMay exhibit distinct pharmacological properties
Thalidomide-NH-C5-NH2 (hydrochloride)Longer linker lengthVariations in linker length can influence activity

Q & A

Basic Research Questions

Q. What is the structural basis of Thalidomide-NH-amido-C4-NH2 (hydrochloride), and how does it influence its biological activity?

  • Answer : The compound integrates a thalidomide-derived cereblon-binding motif, a C4 alkyl chain linked via an amide bond, and a terminal amine hydrochloride group. The thalidomide moiety enables E3 ubiquitin ligase recruitment, the C4 linker modulates proteolysis-targeting chimera (PROTAC) activity by balancing hydrophobicity and flexibility, and the hydrochloride salt enhances solubility (e.g., ~50% improvement in aqueous buffers compared to freebase forms) . Structural variations (e.g., C4 vs. C8 linkers) significantly impact target protein degradation efficiency, as demonstrated in comparative studies using BTK and BRD4 models .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodology :

  • Storage : Store desiccated at -20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles; aliquot stock solutions (e.g., 10 mM in DMSO) and store at -80°C for long-term use .
  • Reconstitution : Pre-warm frozen aliquots to room temperature (30 min) before use to minimize hydrolysis of the amide bond. Confirm solubility via dynamic light scattering (DLS) if precipitates form .

Q. What analytical methods are recommended for purity assessment and reaction monitoring?

  • Protocol :

  • HPLC : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 20 min) with UV detection at 254 nm. Purity thresholds should exceed 95% for biological assays .
  • TLC : Monitor synthetic intermediates with silica plates (ethyl acetate:methanol 9:1); visualize via ninhydrin staining for amine groups .

Advanced Research Questions

Q. How can researchers optimize PROTAC design using this compound, particularly in balancing cereblon binding and ternary complex formation?

  • Experimental Design :

  • Linker Optimization : Compare C4 with PEG-based linkers (e.g., PEG2–PEG4) in HEK293T cells transfected with target-GFP fusions. Assess degradation efficiency via Western blot (IC50) and cellular thermal shift assays (CETSA) .
  • Binding Kinetics : Use surface plasmon resonance (SPR) to measure cereblon affinity (KD). Typical values range from 10–100 nM for thalidomide derivatives .

Q. What strategies mitigate off-target effects in protein degradation studies with this compound?

  • Approach :

  • CRISPR Knockout Controls : Validate on-target effects by comparing wild-type vs. cereblon-knockout cell lines (e.g., MM1.S) .
  • Proteomic Profiling : Perform mass spectrometry (e.g., TMT labeling) to identify non-specific ubiquitination events after 24-hour treatment at 1 µM .

Q. How does the hydrochloride salt influence pharmacokinetic properties in preclinical models?

  • Data-Driven Analysis :

  • Solubility vs. Bioavailability : In murine models, the hydrochloride form shows ~2-fold higher plasma exposure (AUC) than freebase counterparts due to improved dissolution in GI fluids. However, Caco-2 permeability assays indicate reduced logP (-0.8 vs. -0.2 for freebase), necessitating formulation optimization (e.g., lipid nanoparticles) .

Contradictions and Validation

Q. Conflicting reports exist regarding linker length (C4 vs. C8) and degradation efficiency. How should researchers resolve this?

  • Resolution :

  • Target-Specific Screening : Conduct parallel degradation assays (e.g., for BET proteins vs. kinases) using isoform-selective PROTACs. For example, C4 linkers outperform C8 in BRD4 degradation (DC50 = 50 nM vs. 120 nM), while C8 enhances IRAK4 degradation .
  • Molecular Dynamics (MD) : Simulate ternary complex stability with varying linkers; C4 provides optimal rigidity for BRD4-cereblon interactions .

Methodological Best Practices

Q. What in vitro assays are critical for validating PROTAC activity?

  • Workflow :

Target Engagement : NanoBRET (e.g., Promega) using HaloTag-fused targets.

Degradation Kinetics : Time-course Western blotting (0–48 hr) with MG132 controls to confirm proteasome dependence.

Functional Readouts : Cell viability (CellTiter-Glo) and RNA-seq for downstream pathway analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.